molecular formula C11H13FN2 B3429002 1-(6-fluoro-1H-indol-3-yl)propan-2-amine CAS No. 712-11-8

1-(6-fluoro-1H-indol-3-yl)propan-2-amine

Cat. No.: B3429002
CAS No.: 712-11-8
M. Wt: 192.23 g/mol
InChI Key: XYJYWUUXCUJXAI-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1H-indol-3-yl)propan-2-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 6th position of the indole ring and an amine group attached to a propan-2-amine chain. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

6-Fluoro-AMT, also known as 6-Fluoro-α-methyltryptamine, is a tryptamine derivative . Tryptamines are a group of compounds that serve as the structural core of a variety of natural and synthetic substances, including the neurotransmitter serotonin. Therefore, it can be inferred that 6-Fluoro-AMT likely targets serotonin receptors in the brain.

Mode of Action

Given its structural similarity to other tryptamines, it’s plausible that 6-fluoro-amt acts as an agonist at serotonin receptors, meaning it binds to these receptors and activates them . This can lead to an increase in serotonergic activity in the brain, which can result in various psychological and physiological effects.

Biochemical Pathways

As a tryptamine derivative, it’s likely that it affects the serotonergic system . Serotonin is involved in many functions in the body, including the regulation of mood, appetite, and sleep. Therefore, changes in serotonergic activity can have wide-ranging effects.

Pharmacokinetics

It’s known that the presence of a fluorine atom can enhance certain properties of drugs, such as metabolic stability . This suggests that 6-Fluoro-AMT may have a longer half-life than other similar compounds, allowing it to have a prolonged effect.

Result of Action

6-Fluoro-AMT is described as a long-lasting psychedelic . This suggests that its activation of serotonin receptors can lead to alterations in perception, mood, and cognitive processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-fluoro-1H-indol-3-yl)propan-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroindole, which can be achieved through the fluorination of indole.

    Formation of Intermediate: The 6-fluoroindole is then subjected to a series of reactions to introduce the propan-2-amine side chain.

    Final Product: The final step involves the purification and isolation of this compound through techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-(6-Fluoro-1H-indol-3-yl)propan-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-(6-Fluoro-1H-indol-1-yl)propan-2-ol: This compound has a hydroxyl group instead of an amine group.

    5-(6-Fluoro-1H-indol-1-yl)pentan-1-ol: This compound features a longer carbon chain.

    3-(5-Chloro-1H-indol-3-yl)propan-1-ol: This compound has a chlorine atom instead of fluorine.

Uniqueness: 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11/h2-3,5-7,14H,4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJYWUUXCUJXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045426
Record name 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-11-8
Record name 6-Fluoro-α-methyltryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Fluoro-1H-indol-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-FLUORO-AMT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F5HN29NW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

α-Methyl-6-fluorotryptamine was prepared by the dropwise addition of an anhydrous THF solution of 6-fluoro-3-(2-nitropropenyl)-1H-indole (560 mg, 2.54 mmol) to a stirred mixture of LiAlH4 (480 mg, 12.7 mmol) in THF (40 mL) at 0° C. The reaction slurry was allowed to stir under N2 from 0° C. to ambient room temperature over 3.5 hours. The reaction solution was again cooled to 0° C. prior to the dropwise addition of H2O to quench excess LiAlH4. The reaction suspension was filtered through a pad of Celite to remove Al salts. The filtrate was concentrated under reduced pressure, diluted with EtOAc (200 mL), washed with NaCl (50 mL×2), dried over Na2SO4, filtered and concentrated under reduced pressure to provide 450 mg of α-methyl-6-fluorotryptamine as a viscous oil; 1H NMR (CDCl3) δ 8.30 (1H, br s), 7.52 (1H, m), 6.98-7.04 (2H, m), 6.87 (1H, t), 3.29 (1H, m), 2.87 (1H, dd), 2.64 (1H, q), 1.25 (3H, d); MS (ESI): 193 (MH+); TLC (SiO2 plate, 100% DCM) Rf=0.1.
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480 mg
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Reaction Step Two
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Reaction Step Two
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Synthesis routes and methods II

Procedure details

α-Methyl-6-fluorotryptamine was prepared by the dropwise addition of an anhydrous THF solution of 6-fluoro-3-(2-nitropropenyl)-1H-indole (560 mg, 2.54 mmol) to a stirred mixture of LiAIH4 (480 mg, 12.7 mmol) in THF (40 mL) at 0° C. The reaction slurry was allowed to stir under N2 from 0° C. to ambient room temperature over 3.5 hours. The reaction solution was again cooled to 0° C. prior to the dropwise addition of H2O to quench excess LiAIH4. The reaction suspension was filtered through a pad of Celite to remove Al salts. The filtrate was concentrated under reduced pressure, diluted with EtOAc (200 mL), washed with NaCl (50 mL×2), dried over Na2SO4, filtered and concentrated under reduced pressure to provide 450 mg of α-methyl-6-fluorotryptamine as a viscous oil; 1H NMR (CDCl3) δ 8.30 (1H, br s), 7.52 (1H, m), 6.98-7.04 (2H, m), 6.87 (1H, t), 3.29 (1H, m), 2.87 (1H, dd), 2.64 (1H, q), 1.25 (3H, d); MS (ESI): 193 (MH+); TLC (SiO2 plate, 100% DCM) Rf=0.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(6-fluoro-1H-indol-3-yl)propan-2-amine
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1-(6-fluoro-1H-indol-3-yl)propan-2-amine
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1-(6-fluoro-1H-indol-3-yl)propan-2-amine
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1-(6-fluoro-1H-indol-3-yl)propan-2-amine
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1-(6-fluoro-1H-indol-3-yl)propan-2-amine
Reactant of Route 6
1-(6-fluoro-1H-indol-3-yl)propan-2-amine

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